![molecular formula C12H18N2O3S B2554903 4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide CAS No. 174628-50-3](/img/structure/B2554903.png)
4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide
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Overview
Description
“4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide” is a biochemical compound used for proteomics research . It has a molecular weight of 270.35 .
Molecular Structure Analysis
The InChI code for “4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide” is1S/C12H18N2O3S/c13-9-1-7-12 (8-2-9)18 (16,17)14-10-3-5-11 (15)6-4-10/h1-2,7-8,10-11,14-15H,3-6,13H2
. Physical And Chemical Properties Analysis
The compound has a molecular formula ofC12H18N2O3S
and a molecular weight of 270.35 .
Scientific Research Applications
Organic Synthesis and Characterization
Sulfonamide compounds are often synthesized for various applications, including as intermediates in organic synthesis. For instance, the synthesis and characterization of sulfonamide derivatives have been detailed, providing insights into their structural and physicochemical properties. These studies typically involve various spectroscopic methods such as FT-IR, NMR, and mass spectral analysis to confirm the structure of the synthesized compounds (G. Naganagowda & A. Petsom, 2011).
Photodynamic Therapy
Certain sulfonamide derivatives have been synthesized and evaluated for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. These compounds, particularly zinc phthalocyanine derivatives substituted with sulfonamide groups, have been shown to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Inhibition of Biological Targets
Sulfonamides are well-known for their ability to inhibit various enzymes, a property that has been exploited in drug development. For example, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated as potent inhibitors of carbonic anhydrase IX, a target relevant to cancer therapy. These compounds demonstrated significant inhibition potency, highlighting the therapeutic potential of sulfonamide derivatives in targeting tumor-associated enzymes (Nabih Lolak, Suleyman Akocak, Silvia Bua, & C. Supuran, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVIEHIBAUUKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide |
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